Weinreb Amide Intermediate Stability: Chelate-Controlled Nucleophilic Addition Prevents Over-Reaction
The Weinreb amide functionality in N-methoxy-N-methyl-thiazole-2-carboxamide provides a mechanistically distinct stabilization pathway absent in standard amides. Nucleophilic addition forms a five-membered cyclic tetrahedral chelate intermediate that persists until aqueous workup, preventing the over-addition that plagues conventional carboxylic acid or ester substrates [1].
| Evidence Dimension | Intermediate stability during organometallic addition |
|---|---|
| Target Compound Data | Forms stable five-membered chelate intermediate; product isolated as ketone after aqueous workup |
| Comparator Or Baseline | Standard carboxylic acids/esters: Ketone intermediates remain reactive toward excess organometallic reagent |
| Quantified Difference | Standard substrates: over-addition to tertiary alcohol observed (yield loss); Weinreb amides: monoaddition with no over-addition |
| Conditions | Reaction with Grignard or organolithium reagents in THF |
Why This Matters
Enables high-yield ketone synthesis without the need for cryogenic temperature control or precise stoichiometric reagent addition, reducing process complexity and cost.
- [1] Khalid M, Mohammed S, Kalo A. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. 2019;35(6). View Source
